molecular formula C8H8BrNO2 B11750247 2-Bromo-2-hydroxyacetophenone oxime

2-Bromo-2-hydroxyacetophenone oxime

Cat. No.: B11750247
M. Wt: 230.06 g/mol
InChI Key: QKHMBUIMTCLDPA-UHFFFAOYSA-N
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Description

2-Bromo-2-hydroxyacetophenone oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group -C=N-OH. This compound is derived from 2-bromo-2-hydroxyacetophenone, which is a brominated derivative of acetophenone. The presence of both bromine and hydroxyl groups in the molecule makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-2-hydroxyacetophenone oxime typically involves the reaction of 2-bromo-2-hydroxyacetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature to ensure the formation of the oxime.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2-hydroxyacetophenone oxime undergoes several types of chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile or other derivatives.

    Reduction: The oxime can be reduced to form amines.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Nitriles or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted acetophenone derivatives.

Scientific Research Applications

2-Bromo-2-hydroxyacetophenone oxime has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and as a ligand in coordination chemistry.

    Industry: Used in the production of fine chemicals and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-bromo-2-hydroxyacetophenone oxime involves its interaction with various molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, making it a useful ligand in coordination chemistry. The bromine atom can participate in electrophilic substitution reactions, further modifying the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromoacetophenone: Lacks the hydroxyl and oxime groups, making it less versatile in certain reactions.

    2-Hydroxyacetophenone: Lacks the bromine atom, affecting its reactivity in substitution reactions.

    Acetophenone oxime: Lacks the bromine atom, which limits its use in certain synthetic applications.

Uniqueness

2-Bromo-2-hydroxyacetophenone oxime is unique due to the presence of both bromine and hydroxyl groups, which enhance its reactivity and versatility in organic synthesis. The oxime group adds further functionality, making it a valuable intermediate in the synthesis of various complex molecules.

Properties

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

IUPAC Name

1-bromo-2-hydroxyimino-2-phenylethanol

InChI

InChI=1S/C8H8BrNO2/c9-8(11)7(10-12)6-4-2-1-3-5-6/h1-5,8,11-12H

InChI Key

QKHMBUIMTCLDPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NO)C(O)Br

Origin of Product

United States

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